

Thiencarbazon-methyl: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Thiencarbazon-methyl

Cat. No.: B109839

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiencarbazon-methyl is a selective herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.^{[1][2]} It is utilized for the pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds, primarily in corn and wheat cultivation.^{[3][4]} Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, and metabolism of **Thiencarbazon-methyl**.

Chemical Structure and Identifiers

The chemical structure of **Thiencarbazon-methyl** is characterized by a thiophene ring linked to a triazolinone heterocycle through a sulfonylurea bridge.

Figure 1: Chemical structure of **Thiencarbazon-methyl**.

Table 1: Chemical Identifiers of **Thiencarbazon-methyl**

Identifier	Value	Reference(s)
IUPAC Name	methyl 4-[[[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl]sulfamoyl]-5-methylthiophene-3-carboxylate	[5]
CAS Number	317815-83-1	[6]
Molecular Formula	C ₁₂ H ₁₄ N ₄ O ₇ S ₂	[1][6]
Molecular Weight	390.39 g/mol	[1][6]
SMILES String	<chem>COC(=O)c1csc(C)c1S(=O)(=O)NC(=O)N2N=C(OC)N(C)C2=O</chem>	
InChI Key	XSKZXGDFSCCXQX-UHFFFAOYSA-N	

Physicochemical Properties

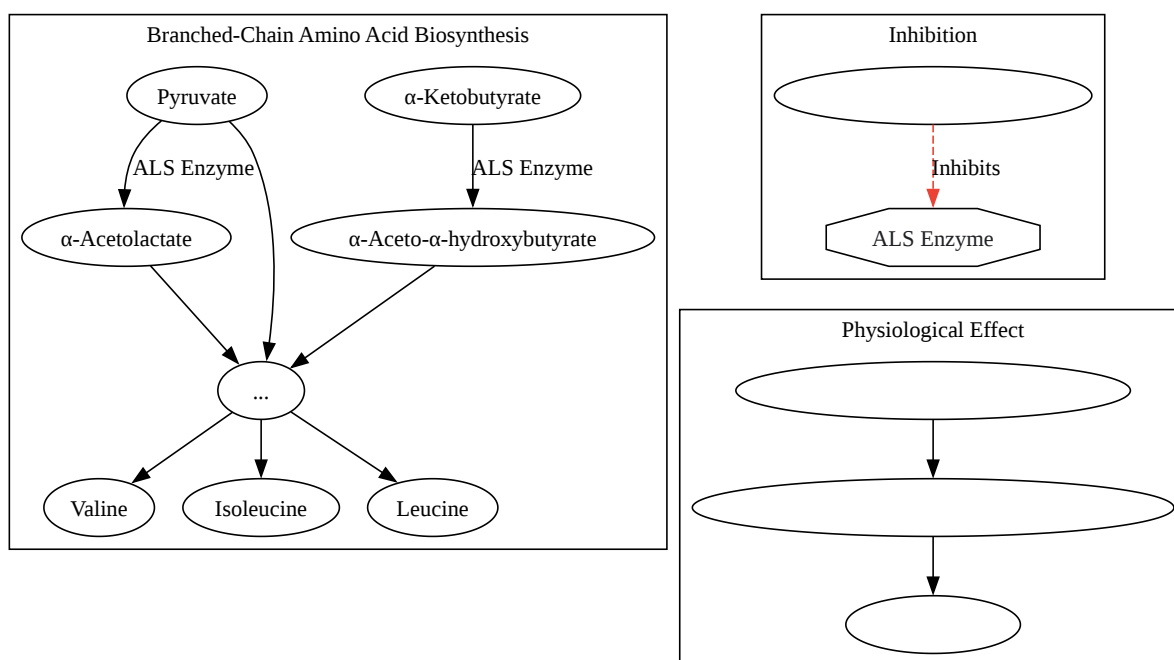
The physicochemical properties of **Thiencarbazonemethyl** are crucial for its environmental fate, bioavailability, and formulation development.

Table 2: Physicochemical Properties of **Thiencarbazonemethyl**

Property	Value	Conditions	Reference(s)
Melting Point	205 - 206 °C	[7][8]	
Boiling Point	Decomposes before boiling	[8]	
Water Solubility	72 mg/L	Unbuffered, 20 °C	[7][9]
172 mg/L	pH 4, 20 °C	[7][9]	
436 mg/L	pH 7, 20 °C	[7][8][9]	
417 mg/L	pH 9, 20 °C	[7][9]	
Solubility in Organic Solvents (g/L at 20 °C)			
Ethanol	0.23	[7][9]	
n-Hexane	0.00015	[7]	
Toluene	0.19	[7]	
Dichloromethane	100-120	[7]	
Acetone	9.54	[7][9]	
Ethyl acetate	2.19	[7][9]	
Dimethyl sulfoxide	29.15	[7][9]	
Vapor Pressure	8.8×10^{-14} Pa	20 °C (extrapolated)	[7]
pKa (Dissociation Constant)	3.0	20 °C	[7][9]
Octanol-Water Partition Coefficient (log Kow)	-0.13	pH 4, 24 °C	[7]
-1.98	pH 7, 24 °C	[7][8]	
-2.14	pH 9, 23 °C	[7]	

Herbicidal Mode of Action

Thiencarbazon-methyl is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[3][7][8][10]} This enzyme catalyzes the first common step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.^{[8][9]} By blocking ALS, **Thiencarbazon-methyl** depletes the plant of these vital amino acids, leading to a cessation of cell division and growth, ultimately resulting in plant death.^[8] This mode of action is characteristic of sulfonylurea herbicides.^[9]



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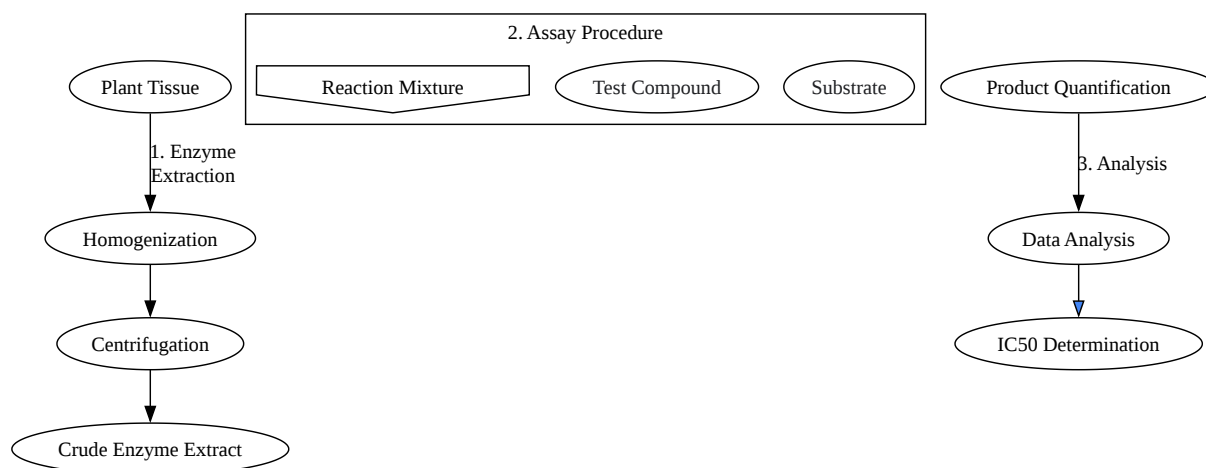
Figure 2: Inhibition of the branched-chain amino acid synthesis pathway by **Thiencarbazonemethyl**.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Enzyme Inhibition Assay

This protocol provides a general methodology for determining the inhibitory effect of a compound on ALS enzyme activity.

1. Enzyme Extraction: a. Homogenize fresh, young plant tissue in an ice-cold extraction buffer. b. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C. c. The resulting supernatant contains the crude ALS enzyme extract and should be kept on ice.
2. Assay Procedure: a. Prepare a reaction mixture containing the enzyme extract, reaction buffer, and necessary cofactors. b. Add various concentrations of **Thiencarbazonemethyl** (or other test inhibitors) to the reaction mixture. A control with no inhibitor should be included. c. Initiate the enzymatic reaction by adding the substrate (e.g., pyruvate). d. Incubate the mixture at a specific temperature for a set period. e. Stop the reaction by adding sulfuric acid. f. The product of the ALS reaction, acetolactate, is converted to acetoin by acid decarboxylation. g. Quantify the amount of acetoin produced, typically through a colorimetric reaction with creatine and α -naphthol, measured using a microplate reader.
3. Data Analysis: a. Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the herbicide concentration. c. Determine the IC_{50} value, which is the concentration of the herbicide that causes 50% inhibition of ALS activity.



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Figure 3: A representative experimental workflow for an in vitro ALS inhibition assay.

Metabolism of Thien carbazone-methyl

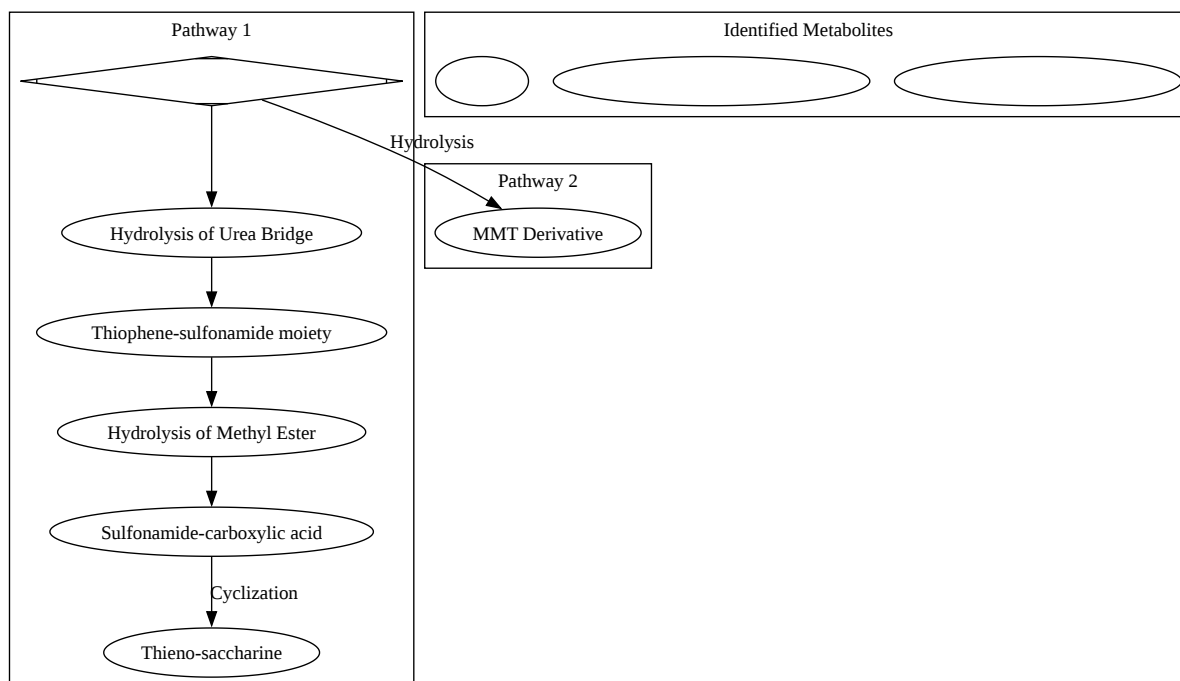
The metabolism of **Thien carbazone-methyl** in plants and soil is a key factor in its selectivity and environmental persistence. In tolerant plants like corn, **Thien carbazone-methyl** is rapidly metabolized, whereas in susceptible weed species, it is metabolized much more slowly or not at all.[5]

The primary metabolic pathways involve hydrolysis and subsequent modifications. One major route begins with the hydrolysis of the urea bridge, releasing the thiophene-sulfonamide moiety. This is followed by hydrolysis of the methyl ester to form the corresponding carboxylic acid, which can then cyclize to form thienosaccharine.[8] An alternative pathway involves the hydrolysis of **Thien carbazone-methyl** to its 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (MMT) derivative.[8]

Identified metabolites of **Thiencarbazon-methyl** include:

- MMT (5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one)[3][8]
- Thieno-saccharine[3][8]
- Sulfonamide-carboxylic acid[3][8]
- BYH 18636-carboxylic acid[3]
- BYH 18636-sulfonamide[3]

The detoxification of sulfonylurea herbicides in plants often involves cytochrome P450 monooxygenases and glutathione S-transferases (GSTs).[2][7][9] While specific enzymes responsible for **Thiencarbazon-methyl** metabolism have not been detailed in the reviewed literature, these enzyme families are likely involved in its degradation in tolerant species.



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Figure 4: Known metabolic pathways of **Thiencarbazon-methyl**.

Experimental Methodologies for Metabolism Studies

Detailed experimental protocols for the metabolism of **Thiencarbazon-methyl** were not available in the public domain literature reviewed. However, general methodologies for studying

herbicide metabolism in plants and soil typically involve the following:

- **Use of Radiolabeled Compounds:** Studies on the absorption, translocation, and metabolism of herbicides frequently utilize radiolabeled molecules, such as ^{14}C -**Thiencarbazonemethyl**. This allows for the tracing and quantification of the parent compound and its metabolites within the plant or soil matrix.
- **Chromatographic Analysis:** High-Performance Liquid Chromatography (HPLC) is a common technique for separating and quantifying the parent herbicide and its various metabolites.
- **Soil Degradation Studies:** Laboratory and field studies are conducted to determine the rate and pathway of herbicide degradation in different soil types under various environmental conditions (e.g., temperature, moisture). This often involves incubating soil treated with the herbicide and analyzing for the disappearance of the parent compound and the appearance of metabolites over time.

Conclusion

Thiencarbazonemethyl is a highly effective herbicide with a well-defined mode of action targeting the ALS enzyme. Its physicochemical properties, particularly its pH-dependent water solubility and low vapor pressure, influence its environmental behavior. The selectivity of **Thiencarbazonemethyl** is largely attributed to the differential metabolic rates between crop plants and target weeds. While the primary metabolic pathways have been elucidated, further research into the specific enzymes involved and detailed experimental protocols would provide a more complete understanding of its fate in the environment. This technical guide provides a foundational understanding of the chemical and biological properties of **Thiencarbazonemethyl** for researchers and professionals in the fields of agricultural science and drug development.

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